N-Ethyl-N-1-naphthylthiourea
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Overview
Description
N-Ethyl-N-1-naphthylthiourea is an organic compound with the molecular formula C13H14N2S This compound is known for its unique structure, which includes a naphthyl group attached to a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-N-1-naphthylthiourea can be synthesized through several methods. One common synthetic route involves the reaction of 1-naphthylamine with ethyl isothiocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The industrial production methods ensure that the compound is produced efficiently and cost-effectively .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-1-naphthylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.
Substitution: The naphthyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated derivatives of this compound.
Scientific Research Applications
N-Ethyl-N-1-naphthylthiourea has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a stabilizer in certain chemical processes
Mechanism of Action
The mechanism of action of N-Ethyl-N-1-naphthylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The naphthyl group enhances the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-1-naphthylthiourea
- N-Phenyl-N-1-naphthylthiourea
- N-Benzyl-N-1-naphthylthiourea
Uniqueness
N-Ethyl-N-1-naphthylthiourea is unique due to its specific ethyl substitution, which affects its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific applications .
Properties
CAS No. |
4366-50-1 |
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Molecular Formula |
C13H14N2S |
Molecular Weight |
230.33 g/mol |
IUPAC Name |
1-ethyl-1-naphthalen-1-ylthiourea |
InChI |
InChI=1S/C13H14N2S/c1-2-15(13(14)16)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3,(H2,14,16) |
InChI Key |
KIJJAHDWPAWNGH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC2=CC=CC=C21)C(=S)N |
Origin of Product |
United States |
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